4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside
Overview
Description
AVR-48 is a structural derivative of chitin, a long-chain polymer of N-acetylglucosamine. This compound has shown significant potential in reducing lung injury parameters in various rodent models, including those induced by lipopolysaccharide, hyperoxia, and sepsis . AVR-48 is known for its immunomodulatory properties, making it a promising candidate for treating lung infections and injuries .
Mechanism of Action
Target of Action
The primary target of 4-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE is the enzyme N-acetyl-β-D-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of oligosaccharides containing chitin .
Mode of Action
4-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE acts as a substrate for N-acetyl-β-D-glucosaminidase . The enzymatic action cleaves the glycosidic bond of the compound, resulting in the formation of 4-nitrophenolate .
Biochemical Pathways
The cleavage of the glycosidic bond in 4-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE by N-acetyl-β-D-glucosaminidase is a key step in the breakdown of chitin-containing molecules . This process allows for the digestion or re-uptake of environmental chitin, carbon, or nitrogen .
Pharmacokinetics
Its solubility in water is 5 mg/ml, which may influence its bioavailability .
Result of Action
The enzymatic action on 4-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE results in the formation of 4-nitrophenolate . This product can be quantified by colorimetric detection at 405 nm, serving as a measure of N-acetyl-β-D-glucosaminidase activity .
Action Environment
The action of 4-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE is influenced by the presence of water, which is necessary for the enzymatic hydrolysis to occur
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl N-acetyl-beta-D-glucosaminide interacts with the enzyme N-acetyl-beta-glucosaminidase . The enzymatic action cleaves the glycosidic bond of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide, forming 4-nitrophenolate (pNP), which can be measured at 405 nm .
Cellular Effects
The effects of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide on cells are primarily observed through its interaction with N-acetyl-beta-glucosaminidase. This interaction influences cellular function by affecting the activity of this enzyme .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide involves its interaction with N-acetyl-beta-glucosaminidase. This enzyme cleaves the glycosidic bond of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide, leading to the formation of 4-nitrophenolate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide can be observed over time through changes in the colorimetric detection at 405 nm .
Metabolic Pathways
4-Nitrophenyl N-acetyl-beta-D-glucosaminide is involved in the metabolic pathway of N-acetyl-beta-glucosaminidase, where it serves as a substrate for this enzyme .
Transport and Distribution
The transport and distribution of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide within cells and tissues are largely dependent on the activity of N-acetyl-beta-glucosaminidase .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl N-acetyl-beta-D-glucosaminide is influenced by its interaction with N-acetyl-beta-glucosaminidase .
Preparation Methods
AVR-48 is synthesized from chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The synthetic route involves the hydrolysis of chitin to produce N-acetylglucosamine, followed by further chemical modifications to introduce specific functional groups . The industrial production of AVR-48 involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity . The compound is then purified using chromatography techniques to remove any impurities .
Chemical Reactions Analysis
AVR-48 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions include derivatives with altered functional groups, which can enhance or modify the biological activity of AVR-48 .
Scientific Research Applications
AVR-48 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of chitin derivatives . In biology, AVR-48 is used to investigate the immunomodulatory effects of chitin derivatives on macrophages and other immune cells . In medicine, AVR-48 has shown potential in treating lung infections and injuries by modulating the immune response and reducing inflammation . In industry, AVR-48 is used in the development of new pharmaceuticals and therapeutic agents .
Comparison with Similar Compounds
AVR-48 is similar to other chitin derivatives, such as AVR-25, which also exhibit immunomodulatory properties . AVR-48 is unique in its ability to bind to both TLR4 and CD163 receptors, which enhances its immunomodulatory effects . Other similar compounds include chitosan and its derivatives, which have been studied for their antimicrobial and anti-inflammatory properties . AVR-48 stands out due to its specific receptor binding and its potential for treating lung injuries and infections .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLTNCLYHKQCK-DHGKCCLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275049 | |
Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-18-5 | |
Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3459-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl-N-acetyl-2-deoxyglucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nitrophenyl-2-acetamido-2-deoxy-β-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVR-48 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVY9AA7Y5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-Nitrophenyl N-acetyl-β-D-glucosaminide and what is it used for in research?
A1: 4-Nitrophenyl N-acetyl-β-D-glucosaminide (also called 4-NP-GlcNAc) is a synthetic compound used as an artificial substrate to measure the activity of the enzyme N-acetyl-β-D-hexosaminidase (also known as N-acetyl-β-D-glucosaminidase or NAGase) [, ]. This enzyme plays a crucial role in the breakdown of certain carbohydrates in the body.
Q2: How does 4-Nitrophenyl N-acetyl-β-D-glucosaminide help in measuring NAGase activity?
A2: NAGase acts upon 4-NP-GlcNAc, cleaving the bond and releasing 4-nitrophenol [, ]. This released 4-nitrophenol can be measured spectrophotometrically due to its distinct absorbance properties. The rate of 4-nitrophenol formation directly correlates with the enzyme's activity.
Q3: Are there any challenges in using 4-nitrophenol for spectrophotometric measurements in this context?
A3: Yes, 4-nitrophenol doesn't ionize efficiently at the pH optimum for NAGase activity (around pH 5) []. This low ionization results in weaker absorbance, making accurate measurements difficult.
Q4: How can the challenge of low 4-nitrophenol ionization be addressed in NAGase assays?
A4: Researchers have found that adding diethylaminoethyl-α-cyclodextrin (DEn-CD) to the reaction mixture significantly improves 4-nitrophenol ionization at pH 5 []. This additive allows for a more sensitive and convenient spectrophotometric assay for NAGase activity.
Q5: Have alternative substrates to 4-Nitrophenyl N-acetyl-β-D-glucosaminide been explored for NAGase activity assays?
A5: Yes, researchers have also explored 2-chloro-4-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate for kinetic rate assays of NAGase, particularly in urine samples []. This substrate offers advantages like high precision and a wide measurement range, making it suitable for clinical applications.
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